molecular formula C8H5N5S2 B8323853 3-(5-Methyl-1,3,4-thiadiazol-2-ylthio)pyrazine-2-carbonitrile

3-(5-Methyl-1,3,4-thiadiazol-2-ylthio)pyrazine-2-carbonitrile

Cat. No. B8323853
M. Wt: 235.3 g/mol
InChI Key: BCSPOALMZOSSDH-UHFFFAOYSA-N
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Patent
US08426358B2

Procedure details

The title compound was prepared according to Example 1 by using 5-methyl-1,3,4-thiadiazole-2-thiol (264 mg, 2.00 mmol), NaH (60% dispersion in mineral oil, 88 mg, 2.20 mmol), and 3-chloropyrazine-2-carbonitrile (280 mg, 2.00 mmol) in DMF and benzene (6 ml, 1/1) by stirring at room temperature under nitrogen atmosphere for 6 hr.
Quantity
264 mg
Type
reactant
Reaction Step One
Name
Quantity
88 mg
Type
reactant
Reaction Step Two
Quantity
280 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
6 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:6][C:5]([SH:7])=[N:4][N:3]=1.[H-].[Na+].Cl[C:11]1[C:12]([C:17]#[N:18])=[N:13][CH:14]=[CH:15][N:16]=1>CN(C=O)C.C1C=CC=CC=1>[CH3:1][C:2]1[S:6][C:5]([S:7][C:11]2[C:12]([C:17]#[N:18])=[N:13][CH:14]=[CH:15][N:16]=2)=[N:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
264 mg
Type
reactant
Smiles
CC1=NN=C(S1)S
Step Two
Name
Quantity
88 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
280 mg
Type
reactant
Smiles
ClC=1C(=NC=CN1)C#N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
6 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature under nitrogen atmosphere for 6 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC1=NN=C(S1)SC=1C(=NC=CN1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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